molecular formula C9H8BrNO3 B2596069 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid CAS No. 1782770-61-9

7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid

Cat. No.: B2596069
CAS No.: 1782770-61-9
M. Wt: 258.071
InChI Key: IYIWTEQSTLVPSJ-UHFFFAOYSA-N
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Description

7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid is a versatile chemical intermediate designed for advanced pharmaceutical research and development. The 1,4-benzoxazine core is a privileged scaffold in medicinal chemistry, recognized for its wide spectrum of biological activities and its role as a bioisostere for pharmacologically important structures . This compound is particularly valuable in the design and synthesis of novel hybrid molecules. Its synthetic utility is enhanced by the presence of a carboxylic acid, which allows for amide bond formation, and a bromine substituent, which enables further functionalization via metal-catalyzed cross-coupling reactions. Researchers are exploring 1,4-benzoxazine derivatives for their potential in developing new antioxidants, with studies showing certain analogues can reduce intracellular ROS levels and modulate redox homeostasis in cellular models . Furthermore, the benzoxazine scaffold is under investigation for various therapeutic applications, including antimicrobial, anticancer, and anti-infective agents . This reagent provides a critical building block for constructing targeted libraries in drug discovery campaigns, particularly those focused on oxidative stress-related and age-related disorders. The product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c10-5-1-2-6-7(3-5)14-8(4-11-6)9(12)13/h1-3,8,11H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIWTEQSTLVPSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(N1)C=CC(=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid typically involves the bromination of 3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid. A common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzo[b][1,4]oxazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Recent studies have indicated that derivatives of oxazine compounds exhibit significant antitumor properties. For instance, research has shown that 7-bromo derivatives can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The presence of the bromine atom is believed to enhance the compound's reactivity and interaction with biological targets.

Case Study: Anticancer Screening
In a study conducted by researchers at a pharmaceutical institute, 7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid was tested against various cancer cell lines. The results demonstrated a notable reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound for further development in anticancer therapies .

Materials Science

Polymer Chemistry
This compound has been explored as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices can improve their stability and functionality.

Data Table: Polymer Properties

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Polyamide with Oxazine25085
Polycarbonate with Oxazine23075

Case Study: Synthesis of Thermally Stable Polymers
A research team synthesized polyamides incorporating the oxazine structure and evaluated their thermal properties using thermogravimetric analysis (TGA). The results indicated an increase in thermal stability compared to traditional polyamides, making them suitable for high-temperature applications .

Agricultural Chemistry

Pesticidal Activity
The compound's structural features suggest potential use as a pesticide or herbicide. Preliminary studies have shown that it can effectively control certain pests and weeds without significant toxicity to beneficial organisms.

Case Study: Pesticide Efficacy Testing
In field trials conducted on crops susceptible to specific pests, formulations containing this compound demonstrated over 70% efficacy in pest control compared to untreated controls. This highlights its potential as an environmentally friendly alternative to conventional pesticides .

Mechanism of Action

The mechanism by which 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can enhance the compound’s binding affinity to these targets, leading to increased potency.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Derivatives

(a) 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS: 105679-22-9)
  • Structure : Lacks the carboxylic acid group at position 2.
  • Molecular Formula: C₈H₈BrNO ().
  • Applications : Intermediate in synthesizing antidepressants targeting 5-HT₆ and GABA-A receptors ().
(b) 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine Hydrochloride (CAS: 1350738-87-2)
  • Structure : Hydrochloride salt of the parent oxazine.
  • Properties : Enhanced solubility in polar solvents compared to the free base ().
  • Applications : Preferred in formulations requiring aqueous compatibility .
(c) 7-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS: 1245708-34-2)
  • Structure : Methyl groups at position 2 increase steric hindrance.
  • Impact : Reduced reactivity in nucleophilic substitution reactions but improved metabolic stability ().

Functional Group Variations

(a) 7-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic Acid (CAS: 1086380-48-4)
  • Structure : Methyl substituent at position 7 instead of bromine.
  • Impact: Lower molecular weight (C₁₀H₁₁NO₃) and altered electronic properties.
(b) 3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-7-carboxylic Acid Derivatives
  • Structure : Ketone group at position 3 introduces conjugation.
  • Applications : Used in synthesizing NSD2 inhibitors (). The ketone enables Schiff base formation, a key step in targeting epigenetic regulators .

Heterocycle Replacement: Benzothiazine Analogs

(a) 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine Derivatives
  • Structure : Sulfur replaces oxygen in the heterocycle.
  • Impact: Increased electron density and altered binding affinity. Benzothiazines exhibit notable antimicrobial activity ().
  • Example : 2-Benzylidene-6-nitro-4H-benzo[1,4]thiazin-3-one shows efficacy against Gram-positive bacteria () .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Key Substituents Applications
Target Compound N/A C₁₀H₈BrNO₃ 7-Br, 2-COOH Enzyme inhibitors, intermediates
7-Bromo-3,4-dihydro-2H-benzooxazine 105679-22-9 C₈H₈BrNO 7-Br Receptor-targeted intermediates
7-Bromo-oxazine Hydrochloride 1350738-87-2 C₈H₉BrClNO 7-Br, HCl salt Aqueous formulations
7-Methyl-oxazine-2-carboxylic Acid 1086380-48-4 C₁₀H₁₁NO₃ 7-CH₃, 2-COOH Lipophilic drug candidates
3-Oxo-oxazine-7-carboxylic Acid 2561494-77-5 C₉H₇NO₄ 3-CO, 7-COOH Epigenetic modulators

Biological Activity

7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid is a heterocyclic compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 1782770-61-9
  • Molecular Formula : C9H8BrNO3
  • Molecular Weight : 258.07 g/mol

Antimicrobial Activity

Research indicates that derivatives of benzoxazine compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain benzoxazine derivatives can inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds often fall below 500 µg/mL, highlighting their potential as antimicrobial agents.

CompoundTarget MicroorganismMIC (µg/mL)
7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazineStaphylococcus aureus200
7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazineEscherichia coli150

Anticancer Activity

The anticancer potential of 7-bromo derivatives has been explored in various studies. In vitro assays demonstrated that these compounds induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins.

Case Study : A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with 7-bromo derivatives resulted in a significant reduction in cell viability, with IC50 values around 10 µM.

Cell LineIC50 (µM)Mechanism of Action
MCF-710Induction of apoptosis via caspase activation
HeLa15Cell cycle arrest at G2/M phase

Anti-inflammatory Activity

The anti-inflammatory properties of benzoxazine derivatives have also been documented. These compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Research Findings : In an experimental model using RAW264.7 macrophages, treatment with 7-bromo derivatives led to a decrease in nitric oxide (NO) production and downregulation of COX-2 expression.

Treatment Concentration (µM)NO Production (µM)COX-2 Expression
Control25High
1015Moderate
205Low

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid?

  • Methodology : Synthesis typically involves bromination of the benzoxazine core followed by carboxylation. For brominated benzoxazine derivatives, regioselective bromination at the 7-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) to minimize di-substitution . Subsequent carboxylation may employ CO₂ insertion via Grignard or lithiation reactions . Purity is monitored by HPLC (≥95%) and melting point analysis (mp ~150–160°C, consistent with brominated aromatic acids) .

Q. How should researchers characterize this compound spectroscopically?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and the oxazine ring (δ 3.5–4.5 ppm for CH₂ groups). Bromine’s electron-withdrawing effect deshields adjacent protons .
  • MS (ESI) : Look for [M-H]⁻ peaks at m/z ~256 (C₉H₇BrNO₃⁻). Isotopic patterns (²⁷Br/⁸¹Br) confirm bromine presence .
  • IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O (~1700 cm⁻¹), and C-Br (~600 cm⁻¹) .

Q. What safety protocols are critical during handling?

  • Methodology :

  • Use PPE (gloves, goggles, lab coat) due to skin/eye irritation risks .
  • Work in a fume hood to avoid inhalation; the compound may release toxic fumes (e.g., HBr) under heat .
  • Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can low yields in the carboxylation step be addressed?

  • Methodology :

  • Optimize reaction time and temperature: Prolonged heating (>12 hrs at 80°C) may degrade intermediates. Use microwave-assisted synthesis to accelerate carboxylation .
  • Catalyst screening: Pd-based catalysts (e.g., Pd(OAc)₂) improve CO₂ insertion efficiency .
  • Purify intermediates via recrystallization (ethanol/water) to remove unreacted starting materials .

Q. How to resolve contradictory purity data between melting point and HPLC?

  • Methodology :

  • Melting point analysis : A narrow range (e.g., ±2°C) suggests purity, but eutectic mixtures can mask impurities. Cross-validate with HPLC .
  • HPLC conditions : Use a C18 column (4.6 × 150 mm) with 0.1% TFA in water/acetonitrile (70:30). Monitor at 254 nm; discrepancies may indicate co-eluting impurities .
  • TGA : Thermogravimetric analysis confirms thermal stability and detects volatile impurities .

Q. What strategies enhance regioselectivity in brominating benzoxazine derivatives?

  • Methodology :

  • Directing groups : Introduce electron-donating groups (e.g., -OCH₃) at the 6-position to direct bromination to the 7-position .
  • Catalytic systems : Use Lewis acids (e.g., FeCl₃) to stabilize transition states favoring 7-substitution .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility and reduce steric hindrance .

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